5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide
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Overview
Description
5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide is a compound with the molecular formula C10H11N3O2 and a molecular weight of 205.217
Preparation Methods
The synthesis of 5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 2-cyanothioacetamide with a chalcone precursor, followed by further reactions with various reagents such as 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile . The reaction conditions often include the use of solvents like ethanol and bases like sodium hydroxide to facilitate the formation of the desired product.
Chemical Reactions Analysis
5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against strains like E. coli, B. mycoides, and C.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death . Additionally, it may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.
Comparison with Similar Compounds
5-[(Prop-2-enoylamino)methyl]pyridine-2-carboxamide can be compared with other pyridine derivatives such as:
Sulfapyridine: Known for its antibacterial properties and used in the treatment of bacterial infections.
Pyridinethione: Exhibits antimicrobial activity and is used in the synthesis of various thienopyridine derivatives.
Thienopyridine derivatives: These compounds have shown strong antimicrobial activity and are used in the development of new antibiotics.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(prop-2-enoylamino)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-2-9(14)13-6-7-3-4-8(10(11)15)12-5-7/h2-5H,1,6H2,(H2,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIHCWUYDFQNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CN=C(C=C1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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